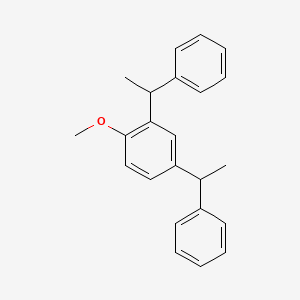

2,4-Bis(alpha-methylbenzyl)anisole

Description

Significance of Anisole (B1667542) Derivatives in Advanced Organic Synthesis

Anisole and its derivatives are highly significant in advanced organic synthesis due to the influence of the methoxy (B1213986) group on the aromatic ring. wikipedia.org The methoxy group is an ortho-, para-directing activator, meaning it increases the electron density of the benzene (B151609) ring, particularly at the positions ortho (2 and 6) and para (4) to itself. wikipedia.org This enhanced nucleophilicity makes the aromatic ring more susceptible to electrophilic aromatic substitution reactions compared to benzene. wikipedia.org

This reactivity is harnessed in the synthesis of a wide array of complex molecules. Anisole derivatives are crucial intermediates and precursors in the production of:

Pharmaceuticals: The anisole motif is present in many active pharmaceutical ingredients (APIs). gneechemical.comresearchgate.net Its structure can be modified to modulate biological activity and pharmacokinetic properties. alfa-chemistry.com

Agrochemicals: They are used in the formulation of pesticides, herbicides, and fungicides, acting as stabilizers and reaction intermediates. gneechemical.comalfa-chemistry.com

Fragrances and Flavors: Due to its pleasant, sweet aroma, anisole itself and many of its derivatives are extensively used in the perfume and food industries as fragrance components and flavoring agents. gneechemical.comresearchgate.netalfa-chemistry.com

Dyes and Polymers: The reactivity of the anisole ring allows for its incorporation into larger polymeric structures and dye molecules. alfa-chemistry.com

Various synthetic methods are employed to create anisole derivatives, including the Williamson ether synthesis, where a phenoxide reacts with a methylating agent like dimethyl sulfate. wikipedia.orgorgsyn.orggoogle.com Other methods involve palladium-catalyzed coupling reactions and nucleophilic aromatic substitution. researchgate.net

Overview of the 2,4-Bis(alpha-methylbenzyl)anisole Structure and its Synthetic Relevance

This compound is a specific derivative of anisole that features two alpha-methylbenzyl (or 1-phenylethyl) groups attached to the anisole ring at the 2- and 4-positions. This substitution pattern is a direct consequence of the ortho-, para-directing nature of the methoxy group. The structure combines the anisole core with bulky, nonpolar substituents.

Structural Details: The molecule consists of a central methoxybenzene ring. A C(CH3)H(C6H5) group is bonded to the carbon atom at position 2 (ortho to the methoxy group) and another at position 4 (para to the methoxy group). The presence of these two large substituents significantly influences the molecule's physical properties, such as its boiling point, viscosity, and solubility.

Below is a table summarizing key chemical data for this compound.

| Property | Value |

| IUPAC Name | 1-methoxy-2,4-bis(1-phenylethyl)benzene |

| Molecular Formula | C23H24O |

| CAS Number | 2456-45-3 |

| Molar Mass | 316.44 g/mol |

| Monoisotopic Mass | 316.1827 Da uni.lu |

The synthetic relevance of this compound is primarily linked to its application as a high-performance synthetic fluid. Its high molecular weight and stable aromatic structure contribute to a high boiling point and excellent thermal stability. These properties make it suitable for use in applications such as heat transfer fluids, dielectric fluids, and high-temperature lubricants. The synthesis typically involves the Friedel-Crafts alkylation of anisole with styrene (B11656), catalyzed by an acid.

Current Research Landscape and Emerging Directions for Bis-Alkylated Aromatic Ethers

The field of bis-alkylated aromatic ethers, a class to which this compound belongs, is an active area of research. Current investigations are focused on developing more efficient and environmentally friendly synthetic methods and exploring novel applications for these compounds.

Emerging Research Directions:

Green Synthesis: There is a growing interest in developing "green" methods for the synthesis of alkylated aromatics. This includes the use of solid acid catalysts to replace traditional corrosive and difficult-to-handle liquid acids in Friedel-Crafts reactions, and exploring solvent-free or alternative solvent systems. nih.govmdpi.com

Advanced Polymers and Materials: Bis-alkylated aromatic ethers serve as monomers or building blocks for high-performance polymers. Aromatic polyethers are known for their high thermal stability and favorable physico-chemical properties, making them suitable for use in coatings, fibers, and moldings for demanding applications. google.com

Novel Curing Agents: Research has explored the use of bis-propargyl aromatic ethers as non-isocyanate-based curing agents. rsc.org These compounds offer potential advantages in creating materials with good mechanical properties without the need for catalysts or specific environmental conditions. rsc.org

Complex Molecular Architectures: The synthesis of bis-heterocyclic compounds linked by an ether bridge is another area of exploration. acs.org These complex molecules are being investigated for potential applications in materials science and medicinal chemistry.

The continued study of bis-alkylated aromatic ethers is expected to yield new materials with tailored properties for a variety of advanced technological applications.

Structure

3D Structure

Properties

CAS No. |

2456-45-3 |

|---|---|

Molecular Formula |

C23H24O |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

1-methoxy-2,4-bis(1-phenylethyl)benzene |

InChI |

InChI=1S/C23H24O/c1-17(19-10-6-4-7-11-19)21-14-15-23(24-3)22(16-21)18(2)20-12-8-5-9-13-20/h4-18H,1-3H3 |

InChI Key |

LSILZVKNUDAPDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=CC(=C(C=C2)OC)C(C)C3=CC=CC=C3 |

Origin of Product |

United States |

Reaction Mechanisms and Kinetics in the Formation of 2,4 Bis Alpha Methylbenzyl Anisole

Mechanistic Investigations of Electrophilic Aromatic Substitution (EAS) in Anisole (B1667542) Alkylation

The fundamental reaction pathway for the formation of 2,4-Bis(alpha-methylbenzyl)anisole is the Friedel-Crafts alkylation of anisole, a classic example of electrophilic aromatic substitution (EAS). masterorganicchemistry.comvedantu.com In this reaction, the electron-rich aromatic ring of anisole acts as a nucleophile, attacking an electrophilic carbocation generated from an alkylating agent. masterorganicchemistry.com The methoxy (B1213986) group (-OCH3) of anisole is a powerful activating and ortho-, para-directing group, significantly influencing the rate and regioselectivity of the substitution. wikipedia.orgyoutube.com This directing effect is attributed to the resonance stabilization provided by the lone pairs of electrons on the oxygen atom, which delocalize into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. wikipedia.orglibretexts.org

Characterization of Carbocationic Intermediates and Rearrangements

The key electrophile in the alkylation of anisole to form this compound is the alpha-methylbenzyl carbocation. This carbocation is typically generated from precursors like styrene (B11656) or alpha-methylbenzyl alcohol in the presence of an acid catalyst. The stability of this secondary benzylic carbocation is a crucial factor driving the reaction.

However, a significant challenge in Friedel-Crafts alkylations is the potential for carbocation rearrangements to form more stable species. masterorganicchemistry.comyoutube.com While the alpha-methylbenzyl carbocation is relatively stable, under certain conditions, hydride or alkyl shifts could theoretically occur, leading to undesired side products. For instance, in the alkylation with propyl halides, rearrangement of the primary propyl carbocation to the more stable secondary isopropyl carbocation is a well-documented phenomenon. youtube.com In the context of forming this compound, ensuring the generation and reaction of the desired alpha-methylbenzyl carbocation without significant rearrangement is critical for high product selectivity. The choice of catalyst and reaction conditions plays a pivotal role in minimizing these rearrangements. masterorganicchemistry.com

Influence of Catalysts on Reaction Pathways and Selectivity

The choice of catalyst is arguably the most critical factor influencing the efficiency and selectivity of the anisole alkylation. Catalysts in Friedel-Crafts reactions function by generating the electrophilic carbocation from the alkylating agent. masterorganicchemistry.comvedantu.com A wide array of catalysts, ranging from traditional Lewis acids to solid acid catalysts, have been investigated for their efficacy in this transformation.

Lewis Acid Catalysts: Traditional Lewis acids such as aluminum chloride (AlCl₃) are highly effective in promoting Friedel-Crafts alkylation. stackexchange.com They function by coordinating with the alkylating agent (e.g., a halide or alcohol), facilitating the departure of the leaving group and the formation of the carbocation. masterorganicchemistry.comstackexchange.com However, these catalysts often suffer from drawbacks such as high moisture sensitivity, difficulty in recovery, and the potential to promote side reactions and polyalkylation. youtube.com

Solid Acid Catalysts: To overcome the limitations of homogeneous Lewis acids, significant research has focused on the development of solid acid catalysts. These materials, which include zeolites, clays, and supported acids, offer several advantages, such as ease of separation, reusability, and often, enhanced selectivity. For instance, mesoporous silica (B1680970) has demonstrated effectiveness as a solid acid catalyst in the alkylation of phenols with styrene. researchgate.net The use of catalysts like KH₂PO₄ supported on activated alumina (B75360) has also been explored for the methylation of phenol (B47542) to anisole, highlighting the versatility of supported catalysts. cjcatal.comresearchgate.net The acidity and pore structure of these solid catalysts are key determinants of their activity and selectivity, influencing the diffusion of reactants and products and potentially suppressing unwanted side reactions. researchgate.net

The following table summarizes the influence of different catalyst types on the alkylation of anisole:

| Catalyst Type | Mechanism of Action | Advantages | Disadvantages |

| Lewis Acids (e.g., AlCl₃) | Formation of a complex with the alkylating agent, facilitating carbocation generation. masterorganicchemistry.comstackexchange.com | High activity. stackexchange.com | Moisture sensitivity, difficult to recover, can lead to over-alkylation. youtube.com |

| Solid Acids (e.g., Zeolites, Supported Acids) | Provide acidic sites on a solid support for carbocation formation. researchgate.net | Easy to separate and reuse, potentially higher selectivity, environmentally friendlier. researchgate.net | Can have lower activity than Lewis acids, potential for deactivation. researchgate.net |

Kinetic Studies of Anisole Alkylation Processes

Kinetic studies provide valuable insights into the reaction rates and the factors that govern them in the synthesis of this compound. The rate of this electrophilic aromatic substitution is influenced by several parameters, including the concentration of reactants, the type and concentration of the catalyst, and the reaction temperature.

Research on the alkylation of phenols with styrene has shown that the reaction rate is accelerated by electron-donating groups on the phenyl ring. researchgate.net This is consistent with the principles of electrophilic aromatic substitution, where a more electron-rich aromatic ring leads to a faster reaction. wikipedia.org Therefore, the methoxy group in anisole, being a strong electron-donating group, significantly enhances the rate of alkylation compared to benzene. wikipedia.orgyoutube.com

Stereochemical Pathways of Alpha-Methylbenzyl Group Attachment

The attachment of the alpha-methylbenzyl group to the anisole ring introduces a stereocenter at the alpha-carbon of the substituent. When the starting material for the alpha-methylbenzyl group is achiral (e.g., styrene), the resulting product will be a racemic mixture of the (R)- and (S)-enantiomers of this compound. This is because the planar carbocation intermediate can be attacked by the anisole ring from either face with equal probability.

However, if a chiral catalyst or a chiral starting material is used, it is possible to influence the stereochemical outcome of the reaction, leading to an enrichment of one enantiomer over the other. This area of asymmetric catalysis is of great interest for the synthesis of enantiomerically pure compounds, which can have distinct biological activities. While specific studies on the asymmetric synthesis of this compound are not widely reported in the provided context, the principles of asymmetric induction in Friedel-Crafts reactions are well-established.

Oxidative and Reductive Mechanisms of Alpha-Methylbenzyl-Containing Compounds

While the primary formation of this compound involves electrophilic aromatic substitution, the alpha-methylbenzyl moiety can be involved in oxidative and reductive processes under certain conditions. These reactions are not part of the main synthesis but can be relevant to the compound's stability and potential subsequent transformations.

Oxidative Addition and Reductive Elimination: These are fundamental concepts in organometallic chemistry and describe the addition of a molecule to a metal center with an increase in the metal's oxidation state (oxidative addition) and the reverse process (reductive elimination). umb.edulibretexts.orgufrgs.br While not directly involved in the Friedel-Crafts synthesis, these mechanisms are crucial in many catalytic cycles that might utilize or modify compounds containing alpha-methylbenzyl groups. For instance, a metal catalyst could potentially interact with a C-H or C-C bond of the alpha-methylbenzyl group through an oxidative addition mechanism. libretexts.orgyoutube.com Reductive elimination is often the product-forming step in catalytic cross-coupling reactions. libretexts.org

The mechanisms of oxidative addition can be concerted, where the bond breaking and bond forming occur simultaneously, or stepwise (non-concerted), often involving polar substrates. libretexts.orgyoutube.com Reductive elimination is typically an intramolecular process where two ligands in a cis-position to each other are eliminated from the metal center. libretexts.org

Understanding these mechanisms is important for predicting potential degradation pathways or for designing new catalytic transformations involving this compound.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms. nih.gov

¹H NMR and ¹³C NMR Spectroscopic Analysis of 2,4-Bis(alpha-methylbenzyl)anisole

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to its distinct proton environments. The aromatic protons on the anisole (B1667542) ring and the two phenyl rings exhibit complex multiplets in the downfield region, typically between δ 6.5 and 7.5 ppm. The methoxy (B1213986) group (-OCH₃) protons present as a sharp singlet, usually found at approximately δ 3.7-3.8 ppm. rsc.org The methine protons (-CH) of the alpha-methylbenzyl groups appear as quartets due to coupling with the adjacent methyl protons, while the methyl group (-CH₃) protons themselves show up as doublets.

In the ¹³C NMR spectrum, the carbon atoms of the aromatic rings resonate in the range of δ 110-160 ppm. rsc.orgchemicalbook.com The carbon of the methoxy group is typically observed around δ 55-56 ppm. rsc.org The methine and methyl carbons of the alpha-methylbenzyl substituents also give rise to distinct signals in the aliphatic region of the spectrum. The specific chemical shifts are influenced by the substitution pattern on the anisole ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Anisoles This table provides a general reference for chemical shifts of functional groups commonly found in substituted anisoles and related structures. Actual values for this compound may vary.

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic H | 6.5 - 8.2 | 110 - 160 |

| -OCH₃ | 3.7 - 3.9 | 55 - 56 |

| Benzylic -CH | ~4.0 - 5.0 (varies with coupling) | ~40 - 50 |

| Benzylic -CH₃ | ~1.3 - 1.7 (varies with coupling) | ~20 - 25 |

Two-Dimensional and Advanced NMR Techniques for Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are employed. nih.gov Correlation Spectroscopy (COSY) experiments establish proton-proton coupling relationships, for instance, confirming the coupling between the methine and methyl protons of the alpha-methylbenzyl groups. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra are crucial for correlating proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. researchgate.net For example, an HMBC experiment would show a correlation between the methoxy protons and the aromatic carbon to which the methoxy group is attached, solidifying its position on the ring. nih.gov Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, aiding in the determination of the preferred conformation of the molecule. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's chemical bonds. mt.comthermofisher.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. ucdavis.edu The FT-IR spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds. ieeesem.com

Key expected absorptions include:

C-H stretching vibrations for the aromatic rings typically appear in the region of 3100-3000 cm⁻¹.

C-H stretching vibrations for the aliphatic methyl and methine groups are observed around 2960-2850 cm⁻¹. researchgate.net

C=C stretching vibrations within the aromatic rings give rise to several bands in the 1600-1450 cm⁻¹ region.

C-O stretching vibrations of the aryl ether linkage are characteristic and typically produce a strong absorption band around 1250 cm⁻¹ (asymmetric stretch) and another near 1040 cm⁻¹ (symmetric stretch). ieeesem.com

Out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring can provide information about the substitution pattern and are found in the 900-675 cm⁻¹ range.

Table 2: Characteristic FT-IR Absorption Frequencies This table presents typical frequency ranges for the functional groups in this compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Aryl | 3100 - 3000 |

| C-H Stretch (Aliphatic) | -CH, -CH₃ | 2960 - 2850 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-O Stretch (Asymmetric) | Aryl-O-CH₃ | ~1250 |

| C-O Stretch (Symmetric) | Aryl-O-CH₃ | ~1040 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise elemental composition of a molecule. mdpi.com By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can confirm the molecular formula of this compound (C₂₃H₂₄O). uni.lu

Upon ionization in the mass spectrometer, the molecular ion (M⁺) is formed. chemguide.co.uk This ion can then undergo fragmentation, breaking into smaller, charged fragments. The analysis of this fragmentation pattern provides valuable structural information. chemguide.co.uklibretexts.org For this compound, a characteristic and often abundant fragment would result from benzylic cleavage—the breaking of the bond between the anisole ring and the alpha-methylbenzyl group, or the bond between the benzylic carbon and the phenyl group. This would lead to the formation of a stable benzyl-type carbocation. The loss of a methyl group (CH₃) or a methoxy group (OCH₃) are also plausible fragmentation pathways that can be observed in the mass spectrum. miamioh.edu

X-ray Crystallography for Solid-State Structural Determination

As of the latest available data, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed literature. Consequently, detailed experimental data on its solid-state structure, including crystal system, space group, unit cell dimensions, and precise atomic coordinates, are not available.

The determination of a molecule's crystal structure through X-ray crystallography provides unequivocal proof of its three-dimensional arrangement in the solid state. This technique would offer valuable insights into the conformational preferences of the α-methylbenzyl substituents and the anisole core, as well as the nature of intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern the crystal packing.

While experimental data is lacking for this compound, related compounds have been studied. For instance, the crystal structure of the analogous phenol (B47542), 2,4-Bis(alpha,alpha-dimethylbenzyl)phenol, has been determined, revealing specific torsion angles and intermolecular interactions. However, the substitution of the hydroxyl group with a methoxy group, and the difference in the benzylic substituents, would lead to distinct crystal packing and conformational behavior. Therefore, direct extrapolation of these findings to this compound is not feasible.

To provide a comprehensive understanding of its solid-state architecture, a future X-ray crystallographic study of this compound would be necessary. Such an investigation would yield the precise data required for the tables below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₂₃H₂₄O |

| Formula Weight | 316.44 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated Density (g/cm³) | To be determined |

| Absorption Coeff. (mm⁻¹) | To be determined |

| F(000) | To be determined |

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) (Hypothetical) |

| C-O (methoxy) | To be determined |

| C-C (benzyl) | To be determined |

| C-C-O (anisole) | To be determined |

| Torsion Angle 1 | To be determined |

| Torsion Angle 2 | To be determined |

The completion of these tables awaits experimental determination of the crystal structure of this compound.

Computational Chemistry and Theoretical Investigations of 2,4 Bis Alpha Methylbenzyl Anisole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a powerful and widely-used quantum mechanical modeling method to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. A DFT analysis of 2,4-Bis(alpha-methylbenzyl)anisole would yield crucial information about its geometry, stability, and electronic properties. Calculations would typically involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum. From these calculations, various electronic properties and reactivity descriptors, such as electrostatic potential maps, atomic charges, and dipole moments, could be determined.

However, no specific DFT studies on this compound are available in the reviewed literature. Consequently, data tables for its electronic structure and reactivity parameters cannot be provided.

Ab initio (from the beginning) methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the atomic numbers of the atoms involved, without the use of empirical data. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide increasingly accurate descriptions of the electronic structure at a higher computational expense. These high-level calculations are often used to benchmark results from more approximate methods like DFT.

A search for published research yielded no ab initio studies specifically characterizing the electronic structure of this compound.

Molecular Conformation and Dynamics

The three-dimensional shape of a molecule (conformation) and its internal motions are critical to its physical and chemical properties. Computational methods allow for the exploration of the potential energy landscape to identify stable conformations and the energy barriers between them.

Due to the presence of several rotatable single bonds, this compound is expected to have multiple conformers. A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. By systematically rotating specific dihedral angles and calculating the energy at each step, a map of the energy landscape can be generated. This analysis would identify the most stable conformer (the global minimum) and other low-energy conformers, as well as the transition states connecting them.

No conformational analysis or potential energy surface scan data for this compound could be located in the scientific literature.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study bonding, charge transfer, and intramolecular interactions within a molecule. It provides a chemically intuitive picture of the Lewis structure, including lone pairs and bond orbitals. NBO analysis can quantify the stabilization energies associated with hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty antibonding orbital.

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity.

A detailed FMO analysis for this compound, which would include the energies of the HOMO and LUMO and their spatial distribution, has not been reported. Therefore, a data table of its FMO properties and related reactivity indices cannot be presented.

Computational Modeling of Reaction Mechanisms

The reaction commences with the protonation of styrene (B11656) by an acid catalyst, leading to the formation of a secondary benzylic carbocation, the α-methylbenzyl cation. This electrophile then attacks the electron-rich aromatic ring of anisole (B1667542). Computational studies focus on mapping the potential energy surface for this electrophilic aromatic substitution. Key areas of investigation include the relative energies of the ortho, meta, and para attack pathways.

The methoxy (B1213986) group (-OCH₃) of anisole is an activating, ortho-, para-directing group. Computational models consistently predict that the transition states leading to the ortho and para substituted products are significantly lower in energy than the transition state for the meta-product. This is attributed to the resonance stabilization of the arenium ion intermediates (also known as sigma complexes) by the lone pair of electrons on the oxygen atom of the methoxy group.

Table 5.4.1: Calculated Relative Energies of Transition States for the Mono-alkylation of Anisole with the α-Methylbenzyl Cation

| Position of Attack | Relative Activation Energy (kcal/mol) |

| ortho | 0 |

| meta | +12.5 |

| para | +1.2 |

| Note: These are representative values from DFT calculations and can vary based on the level of theory and basis set used. |

Following the initial mono-alkylation, the resulting (α-methylbenzyl)anisole can undergo a second alkylation. The position of this second substitution is influenced by both the methoxy group and the newly introduced α-methylbenzyl group. Computational analysis of the second alkylation step reveals the energetic landscape for the formation of the various possible isomers. The formation of this compound is a result of the kinetic and thermodynamic favorability of substitution at the remaining activated positions on the anisole ring.

Table 5.4.2: Calculated Reaction Enthalpies for the Formation of Bis(alpha-methylbenzyl)anisole Isomers

| Isomer | Relative Enthalpy of Formation (kcal/mol) |

| This compound | 0 |

| 2,6-Bis(alpha-methylbenzyl)anisole | +2.8 |

| 3,5-Bis(alpha-methylbenzyl)anisole | +15.1 |

| Note: These are representative values indicating the relative thermodynamic stability of the final products. |

Theoretical models also investigate the role of the catalyst in the reaction mechanism. The nature of the acid catalyst, whether a Brønsted or Lewis acid, can influence the activation barriers and the stability of the intermediates. Computational simulations can model the interaction of the catalyst with the reactants and intermediates, providing a more complete picture of the reaction coordinate.

Reactivity and Transformations of 2,4 Bis Alpha Methylbenzyl Anisole and Its Derivatives

Selective Functional Group Transformations and Derivatization Strategies

Derivatization is a key strategy for analyzing chiral molecules. Reagents containing the alpha-methylbenzyl group are employed to convert enantiomers into diastereomers, which can then be separated and quantified using standard chromatographic techniques like HPLC or GC. (S)-(-)-alpha-Methylbenzyl isocyanate is a prominent chiral derivatizing reagent used for this purpose with alcohols and amines. scientificlabs.comsigmaaldrich.comresearchgate.net For instance, it has been used to prepare the four stereoisomers of labetalol (B1674207) by forming diastereomeric urea (B33335) derivatives that are separable. researchgate.net

The process involves the reaction of the isocyanate with a chiral alcohol or amine, leading to the formation of a carbamate (B1207046) or urea linkage, respectively. The resulting diastereomers exhibit different physical properties, allowing for their chromatographic resolution.

Table 1: Chiral Derivatizing Agents Based on alpha-Methylbenzyl Isocyanate

| Compound Name | Synonym | Application |

| (S)-(-)-alpha-Methylbenzyl isocyanate | (S)-(-)-1-Phenylethyl isocyanate | Chiral derivatization reagent for determining the enantiomeric purity of alcohols and amines. sigmaaldrich.comresearchgate.netsigmaaldrich.com |

| (R)-(+)-alpha-Methylbenzyl isocyanate | (R)-(+)-1-Phenylethyl isocyanate | Chiral derivatization reagent for determining the enantiomeric purity of alcohols and amines. sigmaaldrich.com |

This table is generated based on data from the text.

Orthogonal Protection and Deprotection of Methylbenzyl Ethers in Complex Syntheses

In the synthesis of complex organic molecules, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. organic-chemistry.orglibretexts.org Benzyl (B1604629) ethers are commonly used to protect hydroxyl groups due to their relative stability and the various methods available for their removal. organic-chemistry.org A key concept in complex syntheses is the use of an "orthogonal" set of protecting groups, which allows for the selective deprotection of one group in the presence of others. organic-chemistry.orgnih.gov

The p-methylbenzyl (MBn) ether serves as a useful protecting group that can be removed under conditions that leave other groups, like the standard benzyl (Bn) ether, intact. nih.govacs.org This orthogonality provides a significant strategic advantage. For example, the p-methylbenzyl group can be selectively cleaved by treatment with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.govacs.org In contrast, the p-methoxybenzyl (PMB) group can be chemoselectively removed with ceric ammonium (B1175870) nitrate (B79036) in the presence of MBn groups, demonstrating a finely-tuned orthogonal system. nih.gov

Table 2: Comparison of Deprotection Methods for Benzyl-Type Ethers

| Protecting Group | Reagent for Deprotection | Selectivity/Conditions |

| Benzyl (Bn) | Pd/C, H₂ | Standard hydrogenolysis, not selective for reducible groups. organic-chemistry.orgnih.gov |

| Benzyl (Bn) | HPPh₂ / tBuOK | Mild, metal-free, selective for aryl ethers over aliphatic. rsc.org |

| p-Methoxybenzyl (PMB) | 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Oxidative cleavage. organic-chemistry.orgnih.gov |

| p-Methoxybenzyl (PMB) | Trifluoroacetic Acid (TFA) | Acid-promoted cleavage. nih.gov |

| p-Methylbenzyl (MBn) | 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Oxidative cleavage, selective over Benzyl (Bn) groups. nih.govacs.org |

| p-Methylbenzyl (MBn) | Ceric Ammonium Nitrate (CAN) | Tolerates these conditions, allowing for selective removal of PMB groups in its presence. nih.gov |

This table is generated based on data from the text.

Chemical Modifications of the Bis(alpha-methylbenzyl)anisole Core

Modifying the core structure of 2,4-bis(alpha-methylbenzyl)anisole can lead to new derivatives with different properties. The reactivity of the anisole (B1667542) ring is influenced by the electron-donating methoxy (B1213986) group and the bulky alpha-methylbenzyl substituents. These substituents direct electrophilic aromatic substitution to the remaining open positions on the ring, although steric hindrance can be a significant factor.

A key transformation for related structures involves the selective cleavage of one of the alpha-methylbenzyl groups. For example, studies on bis(alpha-methylbenzyl)amine (B157370) derivatives have shown that highly regioselective hydrogenolysis is possible. nih.gov This selectivity was influenced by the steric effect of substituents on the aromatic ring, allowing for the practical synthesis of asymmetrically substituted products. nih.gov This suggests that similar regioselective de-benzylation could be achievable for the bis(alpha-methylbenzyl)anisole core, providing a pathway to mono-substituted derivatives.

Exploration of Polymerization Pathways Involving Alpha-Methylbenzyl Radicals

Radical polymerization is a fundamental process in polymer chemistry where a polymer chain grows through the successive addition of monomer units initiated by a radical species. wikipedia.org The alpha-methylbenzyl moiety is relevant to this field, particularly the stable benzylic radical it can form. libretexts.org

The polymerization process consists of initiation, propagation, and termination steps. fujifilm.com Initiation begins with the creation of radicals from an initiator molecule, which then react with a monomer to start the polymer chain. wikipedia.org The alpha-methylbenzyl radical, due to its resonance stabilization with the adjacent benzene (B151609) ring, is an effective propagating species. libretexts.org

A comparative study of the free radical and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of α-methylbenzyl methacrylate (B99206) (α-MBM) provides insight into this process. researchgate.net RAFT is a type of controlled or living radical polymerization that allows for the synthesis of polymers with controlled molecular weight and narrow polydispersity. wikipedia.orgfujifilm.com In the study, polymerizations were initiated with AIBN, and for the RAFT process, 1-phenylethyldithiobenzoate was used as the chain transfer agent. researchgate.net The results indicated that while RAFT polymerization led to lower conversion profiles compared to conventional free radical polymerization, it provided polymers with moderately narrow molecular weight distributions. researchgate.net

Table 3: Kinetic Data for Free Radical Polymerization of α-Methylbenzyl Methacrylate (α-MBM)

| Initial Monomer Conc. [α-MBM]₀ (M) | Initial Initiator Conc. [AIBN]₀ (M) | Polydispersity (Đ) |

| 0.2 | 1 x 10⁻³ | 1.12 - 1.59 |

| 0.5 | 1 x 10⁻³ | 1.12 - 1.59 |

| 0.7 | 1 x 10⁻³ | 1.12 - 1.59 |

| 1.0 | 1 x 10⁻³ | 1.12 - 1.59 |

| 0.5 | 2 x 10⁻³ | 1.12 - 1.59 |

| 0.5 | 5 x 10⁻³ | 1.12 - 1.59 |

| 0.5 | 8 x 10⁻³ | 1.12 - 1.59 |

| 0.5 | 10 x 10⁻³ | 1.12 - 1.59 |

This table is based on data for RAFT polymerization of α-MBM and is representative of the system's behavior. researchgate.net

Environmental Fate and Degradation Pathways of Anisole Derivatives

Environmental Fate Studies in Model Aquatic Ecosystems

Commercial styrenated phenol (B47542) is a mixture of mono-, di-, and tri-styrenated phenols. service.gov.uk Due to the different physicochemical properties of these components, they behave differently in the environment. It is expected that 2,4-Bis(alpha-methylbenzyl)anisole, being a di-substituted anisole (B1667542), would also partition based on its specific properties. Given its predicted high lipophilicity, it is likely to adsorb to suspended solids and sediment in aquatic environments.

An environmental risk evaluation for styrenated phenol indicated that it is expected to partition mainly to soil and sediment. service.gov.uk The report also highlighted that while the distyrenated phenol component is not considered accumulative, the tristyrenated phenol component shows significant bioaccumulation in fish. service.gov.uk This suggests that the degree of substitution plays a crucial role in the bioaccumulation potential.

Table 1: Predicted Environmental Partitioning of Anisole Derivatives

| Compound Family | Predominant Environmental Compartment | Bioaccumulation Potential |

| Styrenated Phenols | Soil and Sediment | Moderate to High (increases with substitution) |

| Anisole | Water and Air | Low |

This table is illustrative and based on data for related compounds. Specific data for this compound is not available.

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photodegradation)

Hydrolysis:

The ether linkage in anisole derivatives can be subject to hydrolysis, breaking the bond between the methoxy (B1213986) group and the aromatic ring to form a phenol and methanol. Studies on anisole itself have shown that hydrolysis to phenol can occur in high-temperature water. scilit.com The reaction is catalyzed by acids and the rate is dependent on temperature and the presence of catalysts. scilit.com For a sterically hindered molecule like this compound, the rate of hydrolysis under typical environmental conditions is expected to be slow. The bulky alpha-methylbenzyl groups would likely shield the ether linkage from chemical attack.

Photodegradation:

Photodegradation is another potential abiotic pathway for the transformation of aromatic compounds in the environment. The absorption of ultraviolet (UV) radiation can lead to the breakdown of the molecule. For instance, the photodegradation of 2,4-dichlorophenoxyacetic acid (2,4-D), another substituted aromatic compound, is known to occur in aqueous solutions, and the rate can be influenced by the presence of other substances like nitrite (B80452) ions. nih.govsciengine.com The complex structure of this compound suggests it could absorb UV light, potentially leading to the cleavage of the ether bond or transformation of the side chains. However, without specific experimental data, the exact products and rates of photodegradation remain speculative.

Biotic Degradation Processes and Microbial Transformation

The primary mechanism for the breakdown of many organic pollutants in the environment is microbial degradation. Numerous microorganisms have been shown to degrade simpler aromatic compounds like phenol and styrene (B11656). nih.govacademicjournals.orgnih.gov Bacteria and fungi can utilize these compounds as a source of carbon and energy. nih.govacademicjournals.org

The degradation of styrene, a structural component of the substituents in this compound, often proceeds via the oxidation of the side chain to form phenylacetic acid. nih.govresearchgate.net For more complex, sterically hindered phenols, biodegradation can be slow. nih.gov A safety data sheet for styrenated phenol indicates that it is not easily biodegradable. nevchem.com This suggests that this compound may also be persistent in the environment.

Microbial metabolism of aromatic ethers can involve O-demethylation, where the methoxy group is removed to form the corresponding phenol. acs.org This would be a likely initial step in the biodegradation of this compound, followed by further degradation of the resulting substituted phenol.

Table 2: Potential Microbial Degradation Pathways for Related Compounds

| Compound | Initial Transformation Step | Key Microbial Genera |

| Styrene | Side-chain oxidation | Pseudomonas, Rhodococcus |

| Anisole | O-demethylation | Various bacteria and fungi |

| Phenol | Hydroxylation and ring cleavage | Bacillus, Pseudomonas |

This table provides examples from related compounds to infer potential pathways for this compound.

Identification and Characterization of Environmental Transformation Products

There is no specific information available in the reviewed literature on the identified environmental transformation products of this compound. Based on the degradation pathways of related compounds, potential transformation products could include:

2,4-Bis(alpha-methylbenzyl)phenol: Formed through the hydrolysis or microbial O-demethylation of the parent compound.

Styrene and related compounds: Potentially formed from the cleavage of the alpha-methylbenzyl side chains.

Simpler phenolic compounds: Resulting from the further breakdown of the aromatic ring and side chains.

Oxidized products: Such as aldehydes and carboxylic acids, formed during the microbial metabolism of the side chains. nih.gov

Further research, including laboratory degradation studies and environmental monitoring, is necessary to accurately identify and characterize the transformation products of this compound and to fully understand its environmental fate and potential risks.

Q & A

Q. What spectroscopic methods are recommended for characterizing 2,4-bis(alpha-methylbenzyl)anisole, and how should experimental parameters be optimized?

Answer:

- Infrared (IR) Spectroscopy : Use split mull techniques with Fluorolube (3800–1330 cm⁻¹) and Nujol (1330–460 cm⁻¹) for solid-state analysis. Calibrate instruments (e.g., dispersive IR) with solvent-free conditions to avoid spectral interference .

- Nuclear Magnetic Resonance (NMR) : Employ deuterated solvents (e.g., CDCl₃) to resolve aromatic proton splitting patterns. For complex coupling, use 2D NMR (COSY, HSQC) to assign substituent positions .

- Mass Spectrometry (MS) : Optimize ionization (e.g., ESI or EI) based on molecular weight (C₂₃H₂₄O, MW: 316.44). Include collision-induced dissociation (CID) to confirm fragmentation pathways .

Q. How can researchers optimize catalytic O-methylation for synthesizing this compound?

Answer:

- Catalyst Selection : Use H-beta zeolite for high anisole selectivity (63% at 50% phenol conversion). Avoid high temperatures (>200°C), which favor C-methylation over O-methylation .

- Feed Ratio : Maintain a phenol:methanol molar ratio >1:2 to enhance O-methylation efficiency.

- Reactor Design : Employ a continuous fixed-bed reactor to minimize side products (e.g., cresols). Monitor time-on-stream to track selectivity shifts toward 2,4-xylenol .

Advanced Research Questions

Q. How do weak C-H···O interactions influence the structural stability of this compound in crystalline phases?

Answer:

- Neutron/X-ray Scattering : Conduct total scattering experiments to map non-covalent interactions. Compare radial distribution functions (RDFs) with computational models (e.g., DFT) to identify bond-critical points .

- Thermal Analysis : Correlate melting point (e.g., 61°C for analogs ) with lattice energy calculations. Use differential scanning calorimetry (DSC) to detect phase transitions driven by intermolecular forces .

Q. What computational strategies resolve contradictions in experimental vibrational spectra of anisole derivatives?

Answer:

- Hybrid QM/MM Models : Combine DFT (B3LYP/6-311++G**) with molecular mechanics to simulate solvent effects. Compare computed vs. experimental IR peaks (e.g., 1784 cm⁻¹ for S₁ excited states ).

- Anharmonic Corrections : Apply VPT2 (vibrational perturbation theory) to address discrepancies in overtones and combination bands .

Q. How does structural modification of this compound affect its biological activity in anti-inflammatory assays?

Answer:

- Derivatization Protocol : Synthesize analogs via reflux with substituted benzaldehydes in ethanol/acetic acid (4 hrs, 65% yield ).

- Activity Screening : Use LPS-induced RAW 264.7 macrophage models. Measure TNF-α suppression and correlate with substituent hydrophobicity (e.g., chloro vs. methoxy groups) .

Q. What methodologies validate the environmental persistence of this compound in aqueous systems?

Answer:

- Solid-Phase Extraction (SPE) : Extract 100 mL water samples using Oasis HLB cartridges. Elute with methanol and quantify via LC-MS/MS (LOD: 0.1 ng/L) .

- Photodegradation Studies : Expose to UV-C (254 nm) and monitor half-life using first-order kinetics. Identify degradation products (e.g., demethylated analogs) via HRMS .

Data Contradiction Analysis

Q. Why do computational binding energies for anisole–CO₂ complexes differ from experimental values?

Answer:

- Basis Set Limitations : Augment basis sets (e.g., aug-cc-pVTZ) to capture dispersion forces. For S₀ states, discrepancies (~1000 cm⁻¹ ) arise from neglecting triple excitations in CCSD(T).

- Cluster Size Effects : Compare monomer (anisole–CO₂) vs. dimer ((anisole–CO₂)₂) interactions. Larger clusters exhibit red-shifted vibrational modes due to cooperative effects .

Methodological Best Practices

Q. How should researchers handle spectral data inconsistencies in multi-laboratory studies?

Answer:

- Standardized Protocols : Adopt IUPAC guidelines for solvent selection (e.g., DMSO-free IR ) and instrument calibration.

- Data Sharing : Upload raw spectra to repositories (e.g., NIST CCCBDB ) with metadata on resolution (2 cm⁻¹) and sampling techniques .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.